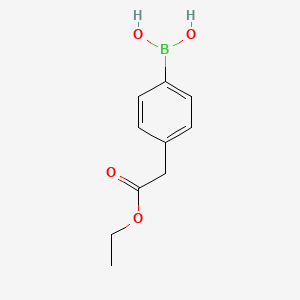

(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid

Descripción

Propiedades

IUPAC Name |

[4-(2-ethoxy-2-oxoethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c1-2-15-10(12)7-8-3-5-9(6-4-8)11(13)14/h3-6,13-14H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIRUZGSOKLANG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CC(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672158 | |

| Record name | [4-(2-Ethoxy-2-oxoethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92243-74-8 | |

| Record name | [4-(2-Ethoxy-2-oxoethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethoxycarbonylmethylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the appropriate phenylboronic acid derivative.

Substitution Reaction: The phenylboronic acid is subjected to a substitution reaction with ethyl oxalyl chloride in the presence of a base such as triethylamine. This reaction introduces the ethoxy-oxoethyl group onto the phenyl ring.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for reaction monitoring and control is common. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or substituted alkene.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Esterification: The boronic acid can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), and aryl or vinyl halide.

Oxidation: Hydrogen peroxide or sodium perborate, solvent (e.g., water or methanol).

Esterification: Alcohol (e.g., methanol or ethanol), acid catalyst (e.g., sulfuric acid).

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or substituted alkene.

Oxidation: Corresponding phenol.

Esterification: Boronate ester.

Aplicaciones Científicas De Investigación

(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition, particularly proteases.

Medicine: Boronic acids are explored for their potential in cancer therapy, as they can inhibit proteasomes, which are involved in the degradation of proteins in cells.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its ability to form stable boronate esters.

Mecanismo De Acción

The mechanism of action of (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups in proteins, leading to enzyme inhibition. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications.

Comparación Con Compuestos Similares

Antiproliferative Effects

- 6-Hydroxynaphthalen-2-yl boronic acid (1) and phenanthren-9-yl boronic acid (4) demonstrated potent antiproliferative activity with IC₅₀ values of 0.1969 µM and 0.2251 µM, respectively. However, their large aromatic systems led to precipitation in aqueous media (e.g., RPMI culture medium), limiting in vitro utility .

- [4-(4-Propan-2-yloxyphenyl)phenyl] boronic acid (2) and pyren-1-yl boronic acid (3) exhibited even poorer solubility, rendering reliable bioassays unfeasible .

- Its ester moiety may reduce aggregation, enhancing bioavailability .

Tubulin Polymerization Inhibition

- Boronic acid-containing cis-stilbenes (e.g., compounds 13c and 13d ) showed IC₅₀ values of 21–22 µM against tubulin polymerization, with apoptosis induction at >10⁻⁸ M. Replacing boronic acid with carboxylic acid (compound 17 ) abolished activity, underscoring the necessity of the boronic acid group .

- Key Comparison: The ethoxy-oxoethyl substituent may enhance target binding compared to non-boron analogs, though its specific impact on tubulin inhibition requires further study.

Reactivity in Cross-Coupling Reactions

- 4-Chlorophenyl boronic acid achieved 75% conversion in Suzuki-Miyaura reactions, outperforming 4-formylphenyl boronic acid (63% conversion). Electron-withdrawing groups (e.g., Cl, CHO) reduce transmetallation efficiency .

- Key Comparison : The ethoxy-oxoethyl group, a moderate electron-withdrawing substituent, may offer intermediate reactivity—higher than strongly withdrawing groups (e.g., formyl) but lower than electron-donating substituents. This balance could optimize reaction yields in synthetic applications .

Structural Analogs and Substituent Effects

- (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid (similarity: 0.95) differs only in the meta position of the substituent. Para substitution in the target compound may enhance steric accessibility in binding or reaction contexts .

- Triazole-substituted boronic acids (e.g., 1-amido-2-triazolylethaneboronic acid ) showed improved β-lactamase inhibition over phenyl-substituted analogs, highlighting the role of heterocyclic substituents .

Actividad Biológica

(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid, with a CAS number of 92243-74-8, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, making it a candidate for therapeutic applications.

- Molecular Formula : C10H13BO4

- Molecular Weight : 208.02 g/mol

- Purity : Typically high purity for research applications.

- Storage Conditions : Should be stored in an inert atmosphere at 2-8°C.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, which are prevalent in many biomolecules. This property allows the compound to modulate the activity of enzymes and receptors involved in various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming complexes with their active sites, thereby altering their function.

- Receptor Interaction : It can bind to receptors, influencing signaling pathways that regulate cellular processes such as proliferation and apoptosis.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Some studies suggest that boronic acids can display antibacterial and antifungal properties, potentially useful in treating infections caused by resistant strains of bacteria and fungi .

- Anticancer Potential : Preliminary investigations have indicated that similar boronic compounds may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Case Studies and Research Findings

A review of recent literature reveals several significant findings regarding the biological activity of this compound and related compounds:

- Antibacterial Studies :

- Antifungal Activity :

-

Anticancer Research :

- In vitro studies showed that derivatives of phenylboronic acids could selectively target multidrug-resistant (MDR) cancer cells, providing a promising avenue for cancer treatment strategies .

- The study indicated that these compounds might overcome resistance mechanisms commonly seen in cancer therapies.

Data Table: Summary of Biological Activities

| Biological Activity | Target Organisms/Cells | Mechanism |

|---|---|---|

| Antibacterial | Bacillus cereus, E. coli | Disruption of cell wall synthesis |

| Antifungal | Candida species | Inhibition of fungal growth |

| Anticancer | MDR cancer cells | Induction of apoptosis |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid, and how can purity be ensured?

- Methodology : Synthesis typically involves Suzuki-Miyaura coupling or functionalization of pre-existing phenylboronic acid derivatives. For example, analogous compounds like 4-(methoxycarbonyl)phenyl boronic acid are synthesized via rhodium-catalyzed carboxylation with CO₂ . Key steps include:

- Use of palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling.

- Optimization of solvent (e.g., THF, DMF) and base (e.g., Na₂CO₃) to enhance yield.

- Purification via column chromatography or recrystallization.

- Purity Assurance : Characterization via ¹H/¹³C NMR (e.g., δ 8.10 ppm for aromatic protons ) and mass spectrometry. Monitor by HPLC with UV detection (λ ~254 nm).

Q. How should researchers safely handle and store this compound given its reactivity and hazards?

- Safety Protocols :

- Avoid skin/eye contact; use nitrile gloves and safety goggles .

- Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis .

- In case of spills, collect using non-combustible absorbents (e.g., vermiculite) and dispose via certified chemical waste facilities .

- Stability : Reacts with strong oxidizers; test compatibility before use in reactions .

Advanced Research Questions

Q. What strategies improve the reactivity of this boronic acid in Suzuki-Miyaura couplings under challenging conditions?

- Optimization Approaches :

- Electronic Effects : The ethoxy-oxoethyl group is electron-withdrawing, which may reduce reactivity. Counteract by using stronger bases (e.g., Cs₂CO₃) or polar aprotic solvents (e.g., DMSO) to stabilize the boronate intermediate .

- Catalyst Selection : Employ PdCl₂(dppf) or XPhos ligands to enhance turnover in sterically hindered systems .

- Kinetic Studies : Monitor coupling efficiency via in situ IR or GC-MS to identify rate-limiting steps (e.g., transmetallation vs. reductive elimination) .

Q. How does the ethoxy-oxoethyl substituent influence binding to biological targets, and how can this be quantified?

- Mechanistic Insights :

- The substituent may enhance hydrogen bonding with glycoproteins or enzymes. Test via isothermal titration calorimetry (ITC) to measure dissociation constants (Kd) .

- Competitive binding assays using fluorescent probes (e.g., alizarin red) can quantify boronic acid-diol interactions .

- Case Study : Analogous compounds like [4-(1-Carbamoylcyclopropyl)phenyl]boronic acid show glycoprotein affinity via surface plasmon resonance (SPR), with Kd values in µM range .

Q. How can contradictory data on reaction yields or spectroscopic results be resolved?

- Troubleshooting Framework :

- Yield Discrepancies : Replicate reactions with controlled O₂/moisture levels (use Schlenk techniques) . Compare solvent purity (e.g., anhydrous vs. technical grade).

- NMR Anomalies : Verify deuterated solvent quality (e.g., DMSO-d₆ vs. CDCl₃) and calibrate referencing (e.g., TMS vs. residual solvent peaks) .

- Statistical Validation : Perform triplicate runs and report mean ± standard deviation to assess reproducibility .

Experimental Design & Data Analysis

Q. What computational tools can predict the electronic properties of this compound for reaction planning?

- In Silico Methods :

- DFT calculations (e.g., Gaussian, ORCA) to map HOMO/LUMO levels and predict nucleophilic/electrophilic sites .

- Molecular docking (AutoDock Vina) to simulate interactions with enzymes (e.g., proteases) .

- Parameterization : Use crystallographic data (e.g., CCDC entries) for force field refinement .

Q. What analytical techniques are critical for studying its degradation pathways under physiological conditions?

- Degradation Profiling :

- LC-MS/MS to identify hydrolysis products (e.g., boronic acid → boric acid) in PBS buffer (pH 7.4) .

- Accelerated stability studies (40°C/75% RH) with periodic sampling over 14 days .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.